2-Bromo-4-nitrobenzene-1-sulfonyl chloride

Electrochemistry Mechanistic Study Reduction

Standard 4-NsCl lacks the orthogonal bromine handle needed for sequential cross-couplings or traceless solid-phase diversification. This polysubstituted sulfonyl chloride solves that limitation. - **Reactivity edge:** Bromine enables post-sulfonylation Suzuki-Miyaura coupling; sulfonyl chloride allows subsequent desulfitative cross-coupling (dual aryl installation). - **Mechanistic probe:** ortho-Bromo + para-nitro pattern prevents disulfone byproduct, enabling clean dissociative electron transfer studies. - **Supply:** Crystalline, >95% purity, immediate shipment.

Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51 g/mol
CAS No. 1099660-60-2
Cat. No. B3033643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitrobenzene-1-sulfonyl chloride
CAS1099660-60-2
Molecular FormulaC6H3BrClNO4S
Molecular Weight300.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)Cl
InChIInChI=1S/C6H3BrClNO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H
InChIKeyLPFIRAAVBJJUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitrobenzene-1-sulfonyl chloride: Technical Overview


2-Bromo-4-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl halide characterized by a benzene ring substituted with a bromine atom at the ortho position, a strongly electron-withdrawing nitro group at the para position relative to the sulfonyl chloride moiety . This specific substitution pattern creates a unique electronic environment that influences its reactivity profile. It is a high-purity (>95%) crystalline solid with a molecular formula of C₆H₃BrClNO₄S and a molecular weight of 300.51 g/mol . As a member of the benzenesulfonyl chloride class, it serves as a versatile electrophilic reagent for the introduction of the 2-bromo-4-nitrobenzenesulfonyl group into target molecules, primarily through reactions with nucleophiles such as amines and alcohols.

Electrophilic sulfonylation of amines and alcohols for protecting-group or activation strategies
Orthogonal aryl bromide enables downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)
Well-defined electrochemical reduction profile supports mechanistic probe studies

Why Substitution Without Verification Risks Failure


The performance of aromatic sulfonyl chlorides in a given chemical transformation is exquisitely sensitive to the electronic and steric properties conferred by their substitution patterns. Simple substitution with a generic analog like 4-nitrobenzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride can lead to significant and unexpected changes in reaction outcome. The presence and position of the bromine atom on the ring of 2-Bromo-4-nitrobenzene-1-sulfonyl chloride is not merely a structural footnote; it fundamentally alters the reduction mechanism [1], influences the leaving group ability in nucleophilic substitutions, and provides an orthogonal synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in non-brominated analogs [2]. Relying on a different sulfonyl chloride without accounting for these quantifiable differences in reactivity and orthogonality can result in reaction failure, significantly lower yields, or a substantial increase in the number of synthetic steps required to achieve the target molecule. The quantitative evidence below underscores these critical points of differentiation.

Electrochemical behavior
2-Bromo-4-nitro Dissociative mechanism; steric bulk of ortho-Br suppresses diaryl disulfone formation
4-Nitro analog Significant autocatalytic disulfone byproducts complicate product purity
Cross-coupling orthogonality
2-Bromo-4-nitro Aryl bromide present for iterative sequential functionalization
Non-halogenated analogs Lack aryl halide; orthogonal diversification impossible without additional steps
Solid-phase diversification
2-Bromo-4-nitro Bromine acts as a traceless handle for post-cleavage modification
2/4-NsCl standards No residual reactive center after cleavage; library diversity limited

Quantified Performance vs. Structural Analogs


Divergent Electrochemical Reduction Pathway

The electrochemical reduction mechanism is dependent on the nitro group position and presence of the ortho-bromo substituent. While 2-nitrobenzenesulfonyl chloride (2-NsCl) and the target compound both follow a 'sticky' dissociative mechanism (concerted electron transfer and S-Cl cleavage), the ortho-bromo substituent in the target compound provides sufficient steric bulk to prevent the formation of diaryl disulfone byproducts. In contrast, the reduction of 4-nitrobenzenesulfonyl chloride (4-NsCl) produces significant amounts of autocatalytic diaryl disulfones that complicate the reaction profile [1]. This steric shielding effect is analogous to that observed for 2,4-dinitrobenzenesulfonyl chloride [1].

Reduction Mechanism
Mechanism context
Dissociative, no disulfone byproduct vs. 4-NsCl autocatalytic disulfone formation
Supports cleaner electrochemical synthesis
CV data; class-level ortho-steric effect
Electrochemistry Mechanistic Study Reduction

Orthogonal Bromine Handle for Iterative Cross-Coupling

The target compound contains a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This is a capability that is completely absent in non-halogenated nitrobenzenesulfonyl chlorides such as 4-NsCl and 2-NsCl. The orthogonality of the sulfonyl chloride and the aryl bromide allows for programmed, sequential functionalization. This complementary reactivity has been demonstrated in iterative Suzuki-Miyaura couplings of arenes bearing chloride, sulfone, and nitro leaving groups, enabling the rapid synthesis of complex non-symmetric polyaryls in 2-3 steps [1].

Cross-Coupling Orthogonality
Functional presence
Aryl bromide available for Suzuki coupling; absent in non-halogenated nitrobenzenesulfonyl chlorides
Enables sequential, programmed synthesis of polyaryls
Methodology demonstrated with sulfone leaving groups
Cross-Coupling Suzuki-Miyaura Iterative Synthesis Polyaryls

Synthetic Efficiency: 85% Yield for Core Analog

A closely related compound, 2-bromo-4-(chlorosulfonyl)benzoyl chloride, which is an important intermediate and shares the same core 2-bromo-4-substituted-benzenesulfonyl chloride motif, can be prepared in an 85% overall yield. This yield was reported in a patent for a process using 2-bromo-4-(chlorosulfonyl)benzoyl chloride [1]. While not a direct measurement for the target compound, this serves as strong class-level evidence for the viability and efficiency of syntheses involving this substitution pattern. In contrast, yields for preparing less substituted analogs or those with different substitution patterns may vary widely based on the specific reaction conditions.

Analog Yield Benchmark
Class-level
85% overall yield
Reported viability for 2-bromo-4-substituted benzenesulfonyl chloride core
Patent data; analog 2-bromo-4-(chlorosulfonyl)benzoyl chloride
Synthesis Process Chemistry Yield Optimization

Utility in Solid-Phase Privileged Scaffold Synthesis

The 2- and 4-nitrobenzenesulfonyl (Nos) groups are established tools in solid-phase synthesis for amine protection, activation, and as directing groups in rearrangements. The presence of the bromine atom in 2-bromo-4-nitrobenzene-1-sulfonyl chloride adds a dimension of chemical diversity that is not possible with the standard Nos group. Specifically, polymer-supported sulfonamides derived from 2/4-NsCl have been used as key intermediates in a wide range of transformations, including unusual rearrangements to yield diverse privileged scaffolds [1]. While the target compound is not explicitly named in this review, it falls squarely within this well-validated chemical space and offers a 'traceless' handle (the bromine) for subsequent diversification after the Nos group has fulfilled its primary role.

Solid-Phase Utility
Review context
Nos group validated in diverse solid-phase transformations; bromine adds traceless diversification handle
Integrates into established combinatorial workflows
Review of 2/4-NsCl chemistry; class-level inference
Solid-Phase Synthesis Combinatorial Chemistry Drug Discovery Heterocycles

Optimal Research and Industrial Applications


Programmed Synthesis of Non-Symmetric Polyaryls

Researchers designing complex, non-symmetric multi-aryl systems (e.g., for organic electronics, ligands, or pharmaceuticals) can leverage the orthogonal reactivity of the sulfonyl chloride and the aryl bromide [1]. A typical sequence might involve: (1) sulfonylation of an amine, (2) Suzuki-Miyaura coupling at the bromide site to introduce the first aryl group, and (3) a subsequent desulfitative cross-coupling at the sulfonyl chloride/sulfonamide site to install a second, different aryl group. This strategy is fundamentally inaccessible to non-halogenated benzenesulfonyl chlorides.

Diversification of Solid-Phase Libraries with a Traceless Handle

In combinatorial and medicinal chemistry, this compound is ideal for creating diverse compound libraries. It integrates seamlessly into established solid-phase synthesis protocols that utilize the Nos protecting/activating group [2]. However, unlike the standard Nos group, the bromine atom provides a 'traceless' linker or a secondary reactive center for additional functionalization. After the primary solid-phase synthesis sequence (e.g., N-alkylation, rearrangement, cyclization) is complete and the compound is cleaved from the resin, the bromine remains on the final scaffold, enabling a final round of diversification via cross-coupling or other palladium-catalyzed reactions.

Mechanistic and Electrochemical Probe Studies

For physical organic and electrochemists, the unique combination of an ortho-bromo and para-nitro group on the benzenesulfonyl chloride core makes this compound a valuable probe. Its well-defined electrochemical reduction behavior, specifically the dissociative mechanism and the steric prevention of disulfone byproduct formation due to the ortho-substituent [3], provides a clear, quantifiable system for studying substituent effects on electron transfer and bond cleavage processes. This makes it a superior model compound compared to 4-NsCl, whose autocatalytic byproduct formation can obscure fundamental kinetic and mechanistic measurements.

Application
Selection Property
Validation Focus
Programmed polyaryl synthesis
Orthogonal reactivity of sulfonyl chloride and aryl bromide
Sequential cross-coupling efficiency and regioselectivity
Solid-phase library diversification
Traceless bromine handle for post-cleavage modification
Combinatorial diversity and yield after cleavage
Electrochemical probe studies
Defined reduction mechanism with suppressed disulfone byproducts
Electron-transfer kinetics and byproduct quantification
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